4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
4-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative characterized by a central benzoxazole scaffold substituted with methyl groups at the 5- and 6-positions. The compound features a brominated benzamide moiety linked to the benzoxazole-bearing phenyl ring. The bromine atom at the para position of the benzamide group may enhance lipophilicity and influence binding affinity through steric or electronic effects .
Properties
Molecular Formula |
C22H17BrN2O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-10-19-20(11-14(13)2)27-22(25-19)16-4-3-5-18(12-16)24-21(26)15-6-8-17(23)9-7-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
DMWJRFBKMVVDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) in an organic solvent (e.g., DMF or toluene).
Industrial Production: While specific industrial methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: 4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various reactions, including nucleophilic substitutions, amidations, and other transformations.
Common Reagents: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) are commonly used.
Major Products: The major product of Suzuki–Miyaura coupling is the desired coupled product, where the bromine atom is replaced by the aryl boron group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: May find applications in materials science or as intermediates in drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could interact with enzymes, receptors, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
(a) 5-Bromo-2-Chloro-N-[4-Chloro-3-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide (Y508-1707)
- Structural Differences : This compound (MW: 490.18) introduces additional chloro substituents at the benzamide (2-chloro) and phenyl (4-chloro) positions compared to the target compound.
- The dual halogenation may enhance electrophilic reactivity or steric hindrance in binding pockets .
(b) 2-Chloro-N-[4-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]-5-Nitrobenzamide (8g)
- Structural Differences : Substitution of bromine with a nitro group at the benzamide para position.
- Impact: The nitro group is strongly electron-withdrawing, which may reduce metabolic stability but improve binding to electron-rich targets. However, its synthesis yield (14%) is notably low, suggesting synthetic challenges compared to the brominated analog .
Benzothiazole-Based Analogs
4-Bromo-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Benzamide
- Structural Differences : Replaces the benzoxazole oxygen with sulfur (benzothiazole).
- The molecular weight (423.33) is slightly higher than the target compound, which may affect pharmacokinetics .
Pyridinyl-Substituted Analogs
(a) 4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)Benzamide (35)
(b) 3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)Benzamide (36)
- Structural Differences : Altered positions of bromine and fluorine on the benzamide.
- Impact : Positional isomerism could lead to divergent binding modes with targets such as kinases or receptors .
Biological Activity
The compound 4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.
- Molecular Formula : C16H15BrN2O
- Molecular Weight : 331.21 g/mol
- CAS Number : 942215-52-3
- Structural Characteristics : The compound features a bromine atom at the para position of the benzamide ring and a benzoxazole moiety that contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound has shown effectiveness in inhibiting FGFR1 phosphorylation and downstream signaling pathways such as PLCγ1 and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Anticancer Properties
A series of studies have evaluated the anticancer properties of this compound:
- Cell Viability Assays :
-
Cell Cycle Arrest and Apoptosis :
- Treatment with the compound resulted in G2 phase cell cycle arrest and induced apoptosis as evidenced by flow cytometry analyses .
- Molecular docking studies revealed that the compound forms multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that may contribute to its inhibitory effects.
Comparative Efficacy
The following table summarizes the IC50 values of this compound against various NSCLC cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Case Study 1: NSCLC Treatment
In a study published in December 2018, researchers synthesized a series of benzamide derivatives including the target compound and evaluated their effects on NSCLC cell lines with FGFR1 amplification. The findings indicated that these compounds could serve as promising leads for developing targeted therapies against FGFR1-dependent cancers .
Case Study 2: Molecular Docking Analysis
A molecular docking analysis performed alongside biological evaluations suggested that the binding interactions between the compound and FGFR1 are critical for its inhibitory effects. The presence of multiple hydrogen bonds enhances its specificity and potential efficacy as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
